1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with 3-methyl-2-butanone under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
- 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol
- 3-[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid
Uniqueness
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for research and development.
Biological Activity
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazoles are known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.
The molecular formula for this compound is C9H17N3O with a molecular weight of 183.25 g/mol. The structure includes a pyrazole ring substituted with an amino group and a secondary alcohol, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various human cancer cell lines. A notable study demonstrated that these compounds could inhibit cell proliferation in MCF-7 (breast cancer) and K-562 (leukemia) cell lines, showing promise as potential anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | K-562 | 12 | Cell cycle arrest |
1-(3-Amino...) | MCF-7 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds similar to this compound have been shown to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines .
Antimicrobial Properties
Pyrazoles also demonstrate antimicrobial activity against various pathogens. Research indicates that derivatives can inhibit bacterial growth and show efficacy against fungi. The mechanism often involves disrupting microbial cell integrity or inhibiting essential metabolic pathways .
Study on Anticancer Properties
In a study published in Molecules, a series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were synthesized and tested for anticancer activity. One derivative exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural modifications in pyrazole compounds can enhance their biological activity .
Inhibition of p38 MAP Kinase
Another research highlighted the development of selective inhibitors targeting p38 MAP kinase derived from pyrazole scaffolds. These inhibitors demonstrated high selectivity and potency, indicating that similar modifications could be applied to enhance the efficacy of this compound in therapeutic applications .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-amino-5-methylpyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)8(13)5-12-7(3)4-9(10)11-12/h4,6,8,13H,5H2,1-3H3,(H2,10,11) |
InChI Key |
CVFMITZFYIASTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(C)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.